molecular formula C14H13NO5S B4220218 2-[4-(Phenylsulfamoyl)phenoxy]acetic acid

2-[4-(Phenylsulfamoyl)phenoxy]acetic acid

Cat. No.: B4220218
M. Wt: 307.32 g/mol
InChI Key: RGQKSDBREYJDKS-UHFFFAOYSA-N
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Description

2-[4-(Phenylsulfamoyl)phenoxy]acetic acid is an organic compound that features a phenoxyacetic acid backbone with an anilinosulfonyl group attached to the phenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[4-(Phenylsulfamoyl)phenoxy]acetic acid typically involves the reaction of 4-chlorophenoxyacetic acid with aniline and a sulfonyl chloride. The reaction is carried out under basic conditions, often using a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction. The general reaction scheme is as follows:

    Preparation of 4-chlorophenoxyacetic acid: This can be synthesized by reacting phenol with chloroacetic acid in the presence of a base.

    Nucleophilic substitution: The 4-chlorophenoxyacetic acid is then reacted with aniline and a sulfonyl chloride (e.g., p-toluenesulfonyl chloride) in the presence of a base to yield this compound.

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, industrial processes may incorporate purification steps such as recrystallization or chromatography to ensure the final product meets the required specifications.

Chemical Reactions Analysis

Types of Reactions

2-[4-(Phenylsulfamoyl)phenoxy]acetic acid can undergo various chemical reactions, including:

    Oxidation: The phenyl ring can be oxidized to form quinones or other oxidized derivatives.

    Reduction: The sulfonyl group can be reduced to a sulfide or thiol group under appropriate conditions.

    Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions, such as nitration, halogenation, or sulfonation.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.

    Substitution: Electrophilic aromatic substitution reactions typically require reagents like nitric acid (HNO3) for nitration, bromine (Br2) for bromination, and sulfuric acid (H2SO4) for sulfonation.

Major Products Formed

    Oxidation: Quinones or other oxidized phenolic compounds.

    Reduction: Sulfides or thiols.

    Substitution: Nitro, bromo, or sulfonyl derivatives of the phenyl ring.

Scientific Research Applications

2-[4-(Phenylsulfamoyl)phenoxy]acetic acid has several applications in scientific research:

    Chemistry: It can be used as a building block for the synthesis of more complex organic molecules.

    Biology: The compound may be investigated for its potential biological activity, including antimicrobial or anticancer properties.

    Medicine: Research may explore its potential as a pharmaceutical intermediate or active ingredient.

    Industry: It can be used in the development of new materials, such as polymers or dyes.

Mechanism of Action

The mechanism of action of 2-[4-(Phenylsulfamoyl)phenoxy]acetic acid depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The sulfonyl group can act as an electron-withdrawing group, influencing the compound’s reactivity and binding affinity to its targets. The phenoxyacetic acid moiety may also play a role in the compound’s overall activity by affecting its solubility and transport within biological systems.

Comparison with Similar Compounds

Similar Compounds

    Phenoxyacetic acid: A simpler analog without the anilinosulfonyl group, used in the synthesis of herbicides and other chemicals.

    4-chlorophenoxyacetic acid: A chlorinated derivative used as a herbicide.

    Anilinosulfonyl derivatives: Compounds with similar sulfonyl groups attached to aniline, used in various chemical and pharmaceutical applications.

Uniqueness

2-[4-(Phenylsulfamoyl)phenoxy]acetic acid is unique due to the combination of the phenoxyacetic acid backbone and the anilinosulfonyl group. This combination imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.

Properties

IUPAC Name

2-[4-(phenylsulfamoyl)phenoxy]acetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13NO5S/c16-14(17)10-20-12-6-8-13(9-7-12)21(18,19)15-11-4-2-1-3-5-11/h1-9,15H,10H2,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RGQKSDBREYJDKS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)NS(=O)(=O)C2=CC=C(C=C2)OCC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13NO5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

307.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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